molecular formula C13H20Cl2N2O B1628803 Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride CAS No. 73655-06-8

Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride

Cat. No.: B1628803
CAS No.: 73655-06-8
M. Wt: 291.21 g/mol
InChI Key: VJZWAGBAIKLRNF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with epsilon-aminocaproic acid and p-chlorobenzylamine.

    Amide Formation: The epsilon-aminocaproic acid is reacted with p-chlorobenzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzyl ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to cleave the amide bond.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: Epsilon-aminocaproic acid and p-chlorobenzylamine.

    Oxidation/Reduction: Products vary based on the specific reaction conditions.

Scientific Research Applications

Epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme kinetics and protein purification.

    Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of protease activity.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The compound exerts its effects primarily through its interaction with proteases such as thrombin and prekallikrein. It acts as a ligand, binding to the active site of these enzymes and modulating their activity. This interaction can inhibit or enhance the enzymatic activity, depending on the specific context and conditions.

Comparison with Similar Compounds

Similar Compounds

    Epsilon-aminocaproic acid: A precursor in the synthesis of epsilon-aminocaproyl-p-chloro-benzylamide hydrochloride.

    p-Chlorobenzylamine: Another precursor used in the synthesis.

    N-(4-chlorobenzyl)-1-ethanamine hydrochloride: A structurally related compound with similar applications.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as a ligand for certain proteases. This specificity makes it particularly useful in biochemical research for the purification and study of these enzymes.

Properties

IUPAC Name

6-amino-N-[(4-chlorophenyl)methyl]hexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O.ClH/c14-12-7-5-11(6-8-12)10-16-13(17)4-2-1-3-9-15;/h5-8H,1-4,9-10,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZWAGBAIKLRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619214
Record name 6-Amino-N-[(4-chlorophenyl)methyl]hexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73655-06-8
Record name 6-Amino-N-[(4-chlorophenyl)methyl]hexanamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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